molecular formula C8H10FN3O3 B8335553 3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8335553
M. Wt: 215.18 g/mol
InChI Key: QUTHZYVKYYYEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester (176 mg, 0.818 mmol) in THF (6.8 ml) was added a solution of 1M NaOH (900 μl, 0.900 mmol). The reaction was stirred at it for 48 h. A solution of 1M HCl (1096 μL, 1.096 mmol) was added, the mixture was evaporated to dryness and then co-evaporated with toluene to give a light purple solid (212 mg). The crude material was used directly for the coupling reactions.
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
900 μL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Name
Quantity
1096 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([O:12][CH2:13][CH2:14][F:15])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+].Cl>C1COCC1>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[C:8]([O:12][CH2:13][CH2:14][F:15])[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
176 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)OCCF
Name
Quantity
900 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1096 μL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at it for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC=1C(=NC=C(N1)OCCF)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: CALCULATEDPERCENTYIELD 128.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.